![molecular formula C22H20N4O3 B7528363 3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PAPB, and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PAPB is related to its ability to inhibit the activity of HDACs. This inhibition leads to an increase in histone acetylation, which in turn can lead to changes in gene expression. PAPB has been shown to be a potent inhibitor of HDACs, and its activity has been demonstrated in a variety of cell-based assays.
Biochemical and Physiological Effects:
PAPB has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of HDACs. This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. PAPB has also been shown to have anti-inflammatory properties and to be involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PAPB in lab experiments is its potent activity as an HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using PAPB is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving PAPB. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of PAPB. Another potential direction is the use of PAPB in combination with other drugs or therapies to enhance their efficacy. Additionally, further studies are needed to better understand the mechanism of action of PAPB and its potential therapeutic applications in various diseases and conditions.
Métodos De Síntesis
The synthesis of PAPB involves a multi-step process that starts with the reaction of pyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide to form the amide derivative. Finally, the 2-phenylacetyl amino group is introduced through a reductive amination reaction using sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
PAPB has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Propiedades
IUPAC Name |
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20(13-16-5-2-1-3-6-16)24-15-21(28)25-19-8-4-7-17(14-19)22(29)26-18-9-11-23-12-10-18/h1-12,14H,13,15H2,(H,24,27)(H,25,28)(H,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHQECNPCANDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)

![1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)

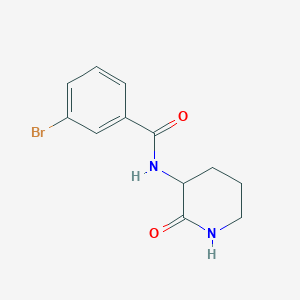

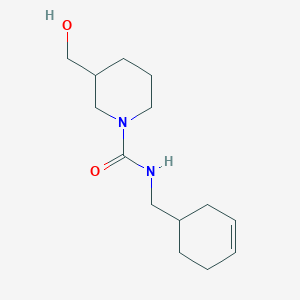
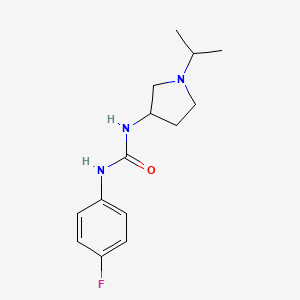
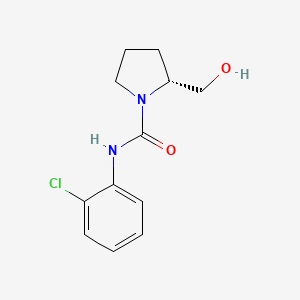
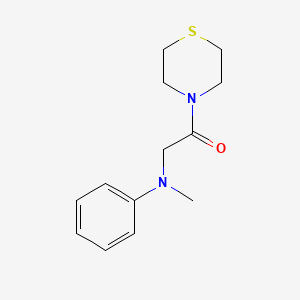
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)